molecular formula C11H12FNO5S B2635606 Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate CAS No. 1707586-42-2

Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate

Cat. No.: B2635606
CAS No.: 1707586-42-2
M. Wt: 289.28
InChI Key: VGIVUVFWQCCLNA-UHFFFAOYSA-N
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Description

Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate is a chemical compound with the molecular formula C11H12FNO5S and a molecular weight of 289.28

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate typically involves the reaction of 2-fluorobenzenesulfonyl chloride with ethyl glycinate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {[(4-fluorophenyl)sulfonyl]acetyl}carbamate
  • Methyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate
  • Ethyl {[(2-chlorophenyl)sulfonyl]acetyl}carbamate

Uniqueness

This compound is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications .

Properties

IUPAC Name

ethyl N-[2-(2-fluorophenyl)sulfonylacetyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO5S/c1-2-18-11(15)13-10(14)7-19(16,17)9-6-4-3-5-8(9)12/h3-6H,2,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIVUVFWQCCLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)CS(=O)(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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